Cas no 66576-71-4 (Butanoic acid,2-methyl-, 1-methylethyl ester)

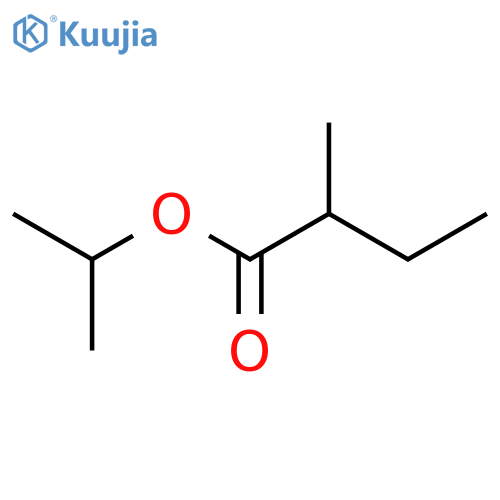

66576-71-4 structure

商品名:Butanoic acid,2-methyl-, 1-methylethyl ester

Butanoic acid,2-methyl-, 1-methylethyl ester 化学的及び物理的性質

名前と識別子

-

- Butanoic acid,2-methyl-, 1-methylethyl ester

- Isopropyl 2-methylbutyrate

- propan-2-yl 2-methylbutanoate

- FEMA 3699

- 2-Methylbutyric Acid Isopropyl Ester

-

- MDL: MFCD00085203

- インチ: InChI=1S/C8H16O2/c1-5-7(4)8(9)10-6(2)3/h6-7H,5H2,1-4H3

- InChIKey: DIRDKDDFAMNBNY-UHFFFAOYSA-N

- ほほえんだ: CCC(C)C(=O)OC(C)C

計算された属性

- せいみつぶんしりょう: 144.11500

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 0.851 g/mL at 25 °C(lit.)

- ふってん: 144°C(lit.)

- フラッシュポイント: 華氏温度:89.6°f

摂氏度:32°c - 屈折率: n20/D 1.397(lit.)

- ようかいど: 微溶性(2.3 g/l)(25ºC)、

- PSA: 26.30000

- LogP: 1.98410

- FEMA: 3699 | ISOPROPYL 2-METHYLBUTYRATE

Butanoic acid,2-methyl-, 1-methylethyl ester セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226

- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 3272 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10

- セキュリティの説明: 24/25

- 危険レベル:3.2

- 包装グループ:III

Butanoic acid,2-methyl-, 1-methylethyl ester 税関データ

- 税関コード:2915600000

- 税関データ:

中国税関コード:

2915600000概要:

HS:2915600000酪酸/シュウ酸及びその塩類とエステル類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

291560000酪酸及び吉草酸及びその塩類及びエステル類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Butanoic acid,2-methyl-, 1-methylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W369918-4KG-K |

Butanoic acid,2-methyl-, 1-methylethyl ester |

66576-71-4 | ≥98% | 4KG |

6867.9 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I117678-500ml |

Butanoic acid,2-methyl-, 1-methylethyl ester |

66576-71-4 | ≥98%(GC) | 500ml |

¥817.90 | 2023-09-02 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W369918-1KG-K |

Butanoic acid,2-methyl-, 1-methylethyl ester |

66576-71-4 | ≥98% | 1KG |

2249.97 | 2021-05-17 | |

| A2B Chem LLC | AB74924-1g |

FEMA 3699 |

66576-71-4 | 98% | 1g |

$18.00 | 2024-04-19 | |

| A2B Chem LLC | AB74924-5g |

FEMA 3699 |

66576-71-4 | 98% | 5g |

$30.00 | 2024-04-19 | |

| abcr | AB262367-25ml |

Isopropyl 2-methylbutyrate; . |

66576-71-4 | 25ml |

€43.60 | 2025-02-20 | ||

| A2B Chem LLC | AB74924-100g |

FEMA 3699 |

66576-71-4 | 98% | 100g |

$209.00 | 2024-04-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024032-100ml |

Butanoic acid,2-methyl-, 1-methylethyl ester |

66576-71-4 | 98% | 100ml |

¥415 | 2024-05-22 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0736-25ml |

Butanoic acid,2-methyl-, 1-methylethyl ester |

66576-71-4 | 98.0%(GC) | 25ml |

¥190.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I51730-100ml |

Isopropyl 2-Methylbutyrate |

66576-71-4 | 98% | 100ml |

¥218.0 | 2023-09-07 |

Butanoic acid,2-methyl-, 1-methylethyl ester 関連文献

-

1. Extractives of Mammea americana L. Part V. The insecticidal compoundsL. Crombie,D. E. Games,N. J. Haskins,G. F. Reed J. Chem. Soc. Perkin Trans. 1 1972 2255

66576-71-4 (Butanoic acid,2-methyl-, 1-methylethyl ester) 関連製品

- 7452-79-1(Ethyl 2-methylbutyrate)

- 15840-96-7(Cyclohexyl cyclohexanecarboxylate)

- 10307-61-6((2S)-2-Methyl-butanoic Acid Ethyl Ester)

- 37064-20-3(Propyl 2-methylbutanoate)

- 6887-83-8(Isopropyl cyclopropanecarboxylate)

- 15706-73-7(Butyl 2-methylbutyrate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬